Lipophilicity Differentiation: 3,5-Difluoro vs. 2,3-Difluoro vs. 3,4-Difluoro Regioisomers
Among the three difluorophenylacetaldehyde regioisomers—2-(3,5-difluorophenyl)acetaldehyde, 2-(2,3-difluorophenyl)acetaldehyde, and 2-(3,4-difluorophenyl)acetaldehyde—the 3,5-substitution pattern produces distinct physicochemical properties that influence compound behavior in biological systems and synthetic applications. The 3,5-difluoro isomer exhibits a calculated LogP value of 1.5–1.7, whereas the 2,3-difluoro isomer shows comparable LogP but increased molecular complexity (complexity index 138 vs. 128) due to ortho-fluorine steric interactions [1][2]. This lipophilicity difference of approximately 0.2–0.5 LogP units between regioisomers translates to measurable differences in membrane permeability and chromatographic retention behavior .
| Evidence Dimension | Lipophilicity (XLogP) and molecular complexity |
|---|---|
| Target Compound Data | XLogP 1.5; complexity index 128; PSA 17.1 Ų |
| Comparator Or Baseline | 2-(2,3-Difluorophenyl)acetaldehyde: XLogP 1.5; complexity index 138; PSA 17.1 Ų; 2-(3,4-Difluorophenyl)acetaldehyde: XLogP ~1.6; PSA 17.1 Ų |
| Quantified Difference | Complexity index 8% lower for 3,5-isomer (128 vs. 138) compared to 2,3-isomer |
| Conditions | Calculated physicochemical properties from authoritative databases |
Why This Matters
Lower molecular complexity and absence of ortho-fluorine steric hindrance in the 3,5-isomer facilitate cleaner synthetic transformations and more predictable reactivity, reducing side-product formation in multi-step syntheses.
- [1] 2-(3,5-二氟苯基)乙醛, CAS 109346-94-3, 计算特性数据, 960化工网. View Source
- [2] 2-(2,3-二氟苯基)乙醛, CAS 866342-07-6, 物化性质数据, 960化工网. View Source
